(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone
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Overview
Description
(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone is a complex organic compound that features a diazepane ring, a benzyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the diazepane ring, followed by the introduction of the benzyl and fluoropyridine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone
- 5-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)pentanenitrile
Uniqueness
Compared to similar compounds, (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone is unique due to the presence of the fluoropyridine moiety. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
(4-benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15-8-10-22(19(24)17-7-9-21-18(20)13-17)11-12-23(15)14-16-5-3-2-4-6-16/h2-7,9,13,15H,8,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZBVFXNJFUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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